6-Hydroxy-3,6-dihydro-5H-indol-5-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-hydroxy-3,6-dihydroindol-5-one |
InChI |
InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h2-4,8,11H,1H2 |
InChI Key |
VDIIIZNMJNERAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=CC(C(=O)C=C21)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Hydroxy 3,6 Dihydro 5h Indol 5 One and Analogs
Strategies for the Construction of the 3,6-Dihydro-5H-indol-5-one Core
The formation of the central 3,6-dihydro-5H-indol-5-one ring system can be achieved through several efficient synthetic routes, including those starting from cyclohexanone (B45756) derivatives and various condensation reactions.
Cyclohexanone and its derivatives serve as versatile starting materials for constructing the dihydroindolone core. These approaches often leverage the reactivity of the six-membered ring to build the fused pyrrole (B145914) ring. A key strategy involves the dearomatization of phenol (B47542) derivatives to produce cyclohexadienones, which contain the core cyclohexanone structure. These intermediates can then undergo further reactions to form the desired indole (B1671886) system. For instance, the reduction of an indole can lead to a 2,3-dihydroindole, which upon dearomatization using reagents like phenyliodine(III) diacetate (PIDA), can form a tetrahydro-6H-indol-6-one moiety, a structure closely related to the target compound. acs.org
The development of catalyst-free reactions is a significant goal in green chemistry, offering advantages such as reduced cost, simpler purification, and lower environmental impact. Several catalyst-free condensation methods have been successfully developed for synthesizing dihydroindolone cores.
One notable method involves the domino reaction of arylglyoxals with enamines under catalyst-free conditions, which yields 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones in moderate to good yields. rsc.org Another highly efficient procedure is a three-component reaction between 1,3-dicarbonyl compounds, arylglyoxal monohydrate, and enaminones in refluxing ethanol (B145695), which proceeds without a catalyst to provide functionalized dihydro-1H-indol-4(5H)-ones in excellent yields. bohrium.com This process benefits from group-assisted-purification (GAP) chemistry, where the product can be purified by simple washing, avoiding chromatography. bohrium.comfigshare.com
A particularly relevant approach is the catalyst-free synthesis of 6-hydroxy indoles, which are direct precursors to the target compound, from carboxymethyl cyclohexadienones and primary amines. acs.org This reaction proceeds via an aza-Michael addition of an in-situ generated enamine to the cyclohexadienone moiety, followed by a rearomatization step to furnish the indole core. acs.org The reaction is operationally simple and works with a broad range of amines. acs.org
Table 1: Examples of Catalyst-Free Dihydroindolone Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product Type |
|---|---|---|---|---|---|
| Arylglyoxals | Enamines | - | Not specified | Catalyst-free | 7-Hydroxy-6,7-dihydro-indol-4(5H)-ones rsc.org |
| 1,3-Dicarbonyls | Arylglyoxal monohydrate | Enaminones | Ethanol | Reflux | Functionalized Dihydro-1H-indol-4(5H)-ones bohrium.com |
| Carboxymethyl cyclohexadienones | Primary Amines | - | Toluene (B28343) | Room Temp. | 6-Hydroxy Indoles acs.org |
One-pot multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple precursors in a single step, which enhances efficiency and atom economy. bohrium.comrsc.org The synthesis of functionalized dihydroindolones is well-suited to MCR strategies.
As mentioned previously, the catalyst-free, one-pot, three-component reaction of 1,3-dicarbonyl compounds, arylglyoxal monohydrate, and enaminones is a prime example of an MCR for generating dihydroindolones. bohrium.comfigshare.com The reaction's success under mild, catalyst-free conditions makes it an attractive and efficient method for creating a library of diverse dihydroindolone derivatives. bohrium.com The versatility of the components, including various 1,3-dicarbonyls and enaminones with different substituents, allows for significant structural diversity in the final products. bohrium.com
Introduction and Functionalization of the Hydroxyl Moiety at Position 6
The introduction of the hydroxyl group at the C6 position is a critical transformation for accessing the target compound and its biologically active analogs. This can be accomplished through classic named reactions or modern oxidative strategies.
The Nenitzescu indole synthesis, first reported in 1929, is a classic method for preparing 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgnumberanalytics.com The mechanism involves a Michael addition followed by a cyclization and elimination sequence. wikipedia.org While the traditional Nenitzescu reaction regioselectively produces 5-hydroxy indoles, variations of this reaction can lead to the formation of the isomeric 6-hydroxy indoles. acs.orgresearchgate.net
This alternative pathway, sometimes referred to as an anti-Nenitzescu reaction, has been observed to depend on the substitution pattern of the reactants. acs.org For example, the reaction of p-benzoquinone with β-arylaminocrotonates in propionic acid can yield 6-hydroxy-indoles as products, alongside the expected 5-hydroxyindoles and other by-products. researchgate.net This provides a direct, albeit sometimes less selective, route to the 6-hydroxyindole (B149900) core.
Table 2: Nenitzescu Reaction Variants for Hydroxyindole Synthesis
| Quinone | Enamine Type | Predominant Product | Reference |
|---|---|---|---|
| Benzoquinone | β-Aminocrotonic esters | 5-Hydroxyindoles (Classic) | wikipedia.org |
| p-Benzoquinone | β-Arylaminocrotonates | 6-Hydroxyindoles (Variant) | researchgate.net |
Oxidative dearomatization of phenols is a powerful and modern strategy for converting flat, aromatic systems into complex, three-dimensional molecules. rsc.orgnih.gov This approach is particularly useful for synthesizing the 6-hydroxy-3,6-dihydro-5H-indol-5-one framework. The strategy involves the oxidation of a phenol to a non-aromatic cyclohexadienone intermediate, which can then undergo cyclization. acs.org
A prime example is the synthesis of 6-hydroxy indoles from carboxymethyl cyclohexadienones, which are themselves derived from the dearomatization of phenols. acs.org The process involves the condensation of the cyclohexadienone with an amine. The key steps are an aza-Michael addition of the amine to the enone system of the cyclohexadienone, followed by an intramolecular cyclization and subsequent rearomatization (via dehydration) to furnish the stable 6-hydroxy indole ring system. acs.org This method highlights how dearomatization provides access to reactive intermediates that are poised for constructing complex heterocyclic scaffolds. nih.gov This strategy has also been explored in biosynthetic pathways, where enzymes perform similar oxidative dearomatization transformations. nih.gov
Stereoselective Synthesis Approaches for Dihydroindolone Scaffolds
The development of stereoselective methods to construct dihydroindolone scaffolds is crucial for accessing specific stereoisomers, which often exhibit distinct biological activities. Various strategies have been employed to control the stereochemistry during the formation of this heterocyclic system.
One notable approach involves multicomponent reactions, which offer a convergent and efficient pathway to highly functionalized and stereochemically complex molecules. For instance, a diastereoselective, multicomponent approach has been developed to access hydroindole cores by reacting highly functionalized pyrrolidinones. nih.gov This method proceeds with excellent stereoselectivity without the need for transition-metal catalysis or elevated temperatures, highlighting its potential for practical applications. nih.gov
Another powerful strategy is the use of chiral auxiliaries or catalysts. Atropisomeric iodoaryl compounds, synthesized from chiral sources like (S)-valine, can be used to transfer asymmetry to a new stereocenter during a chemical reaction. wikipedia.org In such cases, the hindered rotation around a single bond in the atropisomer directs the stereochemical outcome of the reaction, leading to the formation of specific dihydroindolone isomers. wikipedia.org Enantioselective coupling reactions, utilizing chiral leaving groups or chiral amines under oxidative conditions, also serve as a valuable tool for setting the axial configuration in biaryl precursors to dihydroindolones. wikipedia.org
Furthermore, domino reactions, such as a combined 2-aza-Cope-[3 + 2] dipolar cycloaddition and Pauson-Khand [2 + 2 + 1] cyclization, have been successfully employed for the concise synthesis of functionalized indolizidine scaffolds as single diastereomers. nih.gov While targeting a related indolizidine system, the principles of stereocontrol in such cascade reactions are applicable to the synthesis of complex dihydroindolone derivatives. The internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequence is another sophisticated method for the one-pot construction of complex fused heterocyclic structures with multiple stereocenters, offering high control over stereoselectivity. rsc.org
The choice of reaction conditions and starting materials also plays a significant role. For example, the condensation of 3-alkenamides with aryl aldehydes in polyphosphoric ester has been shown to produce δ-lactams with excellent stereocontrol of substituents, a reaction type that can be adapted for the synthesis of substituted 5,6-dihydro-2(1H)-pyridinones, which share a similar core structure. combichemistry.com
Purification and Isolation Techniques for Synthesized this compound and Analogs
The purification and isolation of the target compound and its analogs from complex reaction mixtures are critical steps to obtain materials of high purity for subsequent characterization and biological evaluation. Traditional methods such as column chromatography and recrystallization are widely used but can be time-consuming and generate significant solvent and solid waste. researchgate.net
Modern purification strategies aim to improve efficiency and reduce environmental impact. One such method is solvent-assistant purification, where the solubility of the product is controlled in a water-containing solvent system, often in conjunction with a hydrophobic solid acid catalyst. researchgate.net This can lead to the agglomeration of the product with the catalyst, allowing for easy separation by filtration. researchgate.net This technique has been successfully applied to the synthesis of various indole derivatives, achieving high purity. researchgate.net
In-line purification techniques are particularly valuable in flow chemistry setups, enabling the continuous separation of products and removal of excess reagents or byproducts. nih.gov Common in-line purification methods applicable to the synthesis of heterocyclic compounds include:
Scavenger Resins: These are solid-supported reagents designed to react with and remove specific impurities or excess reagents from the reaction mixture.
Distillation: Effective for separating compounds with different boiling points, particularly for removing volatile solvents or impurities. nih.gov
Nanofiltration: A pressure-driven membrane separation process that can separate molecules based on size, useful for catalyst recycling and product isolation. nih.gov
Extraction: Liquid-liquid extraction can be integrated into a continuous flow process to separate the desired product from the reaction mixture. nih.gov
For the isolation of indole-containing compounds, thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to identify the appropriate solvent system for preparative column chromatography. ijcmas.comscispace.com The selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase is crucial for achieving good separation. ijcmas.com
Spectroscopic Characterization for Structural Elucidation of Synthesized Compounds
Once a pure compound is isolated, a combination of spectroscopic techniques is employed to unequivocally determine its chemical structure.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a compound like this compound, one would expect to see distinct signals for the aromatic protons, the protons on the dihydro-portion of the ring system, the N-H proton, and the O-H proton. The chemical shifts (δ) and coupling constants (J) are characteristic of the molecular structure. For instance, in a related dihydroxypyridine, the N-H proton appears at a downfield shift of δ = 11.47 ppm, and the aromatic protons show distinct chemical shifts and splitting patterns consistent with their positions on the ring. nih.govresearchgate.net
¹³C NMR: Carbon-13 NMR provides information about the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment (e.g., C=O, C-OH, aromatic carbons, aliphatic carbons). In xanthone (B1684191) derivatives, which also contain hydroxyl and carbonyl functionalities, the carbonyl carbon (C=O) typically appears at a downfield chemical shift.
2D NMR (HMBC, HMQC/HSQC): Two-dimensional NMR techniques are essential for establishing the connectivity between atoms.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton of the molecule. For example, long-range correlations observed in HMBC spectra can be used to definitively assign the position of substituents on a heterocyclic ring.
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ for the hydroxyl group.
N-H stretch: A moderate band around 3300-3500 cm⁻¹.
C=O stretch: A strong, sharp band around 1650-1700 cm⁻¹ for the ketone carbonyl group.
C=C stretch: Bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.
C-N stretch: Typically found in the 1000-1350 cm⁻¹ region.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound. The mass spectrometer ionizes the molecule and then separates the ions based on their mass-to-charge ratio (m/z).
Mass Spectrometry (MS): Provides the molecular weight of the compound, often observed as a molecular ion peak [M]⁺ or a pseudomolecular ion peak such as [M+H]⁺ or [M+Na]⁺. The fragmentation pattern can also provide valuable structural information.
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate measurement of the molecular weight, which allows for the determination of the elemental composition and molecular formula of the compound. For example, the molecular formula of a newly synthesized xanthone derivative was confirmed by high-resolution mass spectrometry, which produced a pseudomolecular ion at m/z 423 ([M-H]⁻) in the negative ion mode, consistent with the molecular formula C₂₅H₂₈O₆. Similarly, for a 6-amidinoindole derivative, the calculated and observed [M+H]⁺ peaks were in good agreement at 160.0869 and 160.0865, respectively, confirming its structure. ukm.my
Advanced Theoretical and Computational Investigations of 6 Hydroxy 3,6 Dihydro 5h Indol 5 One and Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties, including geometry, energy, and reactivity.
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure of medium-sized organic molecules. researchgate.netscispace.com It offers a favorable balance between computational cost and accuracy. For 6-Hydroxy-3,6-dihydro-5H-indol-5-one, DFT calculations, typically using hybrid functionals like B3LYP with a basis set such as 6-31G(d,p) or larger, are employed to determine its ground-state geometry and electronic properties. aip.orgresearchgate.net
These calculations can precisely predict bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. The resulting electron density distribution reveals key features of its electronic landscape. For instance, the presence of electronegative oxygen and nitrogen atoms creates distinct regions of electron polarization. The hydroxyl and carbonyl groups, in particular, are identified as sites of high electron density and potential reactivity. aps.org
Furthermore, DFT is used to calculate various electronic descriptors that quantify reactivity. scispace.com These include electrostatic potential (ESP) maps, which visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the ESP map would likely show negative potential around the carbonyl and hydroxyl oxygens, indicating their susceptibility to electrophilic attack, while regions near the hydrogen atoms would show positive potential. researchgate.netscilit.com
Table 1: Representative Calculated Geometrical Parameters for a Dihydroindolone Core using DFT This table presents typical bond length and angle values for a dihydroindolone scaffold, as would be calculated using DFT methods. Actual values for this compound would require specific calculation.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |
| Bond Length | C=O | ~1.22 Å |
| C-N | ~1.38 Å | |
| C-C (aromatic) | ~1.40 Å | |
| C-C (aliphatic) | ~1.53 Å | |
| C-O (hydroxyl) | ~1.36 Å | |
| Bond Angle | N-C-C | ~109° |
| C-C=O | ~121° |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
For this compound, FMO analysis performed with DFT reveals the spatial distribution of these key orbitals. researchgate.netresearchgate.net The HOMO is typically localized over the electron-rich indole (B1671886) nucleus and the oxygen of the hydroxyl group, indicating these are the primary sites of nucleophilicity. aip.org Conversely, the LUMO is often centered on the α,β-unsaturated ketone portion of the molecule, specifically the carbonyl carbon and the adjacent double bond, highlighting these as the primary electrophilic sites. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability and electronic excitation properties. schrodinger.com A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This energy gap can be correlated with the molecule's absorption of UV-Vis light, where a smaller gap corresponds to absorption at a longer wavelength. schrodinger.com
Table 2: Representative Frontier Molecular Orbital Energies for an Indole Derivative This table shows typical energy values and distributions for frontier orbitals in a substituted indole system, analogous to what would be determined for this compound.
| Orbital | Energy (eV) | Primary Localization | Implied Reactivity |
| HOMO | -6.2 | Indole Ring, OH group | Nucleophilic / Electron Donating |
| LUMO | -1.8 | Carbonyl Carbon, C=C bond | Electrophilic / Electron Accepting |
| HOMO-LUMO Gap | 4.4 | Indicator of Kinetic Stability |
Molecular Modeling and Simulation
While quantum mechanics describes electronic properties, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational landscape of molecules over time.
The this compound molecule contains a non-aromatic, six-membered ring fused to the pyrrole (B145914) ring. This dihydroindolone ring is not planar and can adopt several low-energy conformations, such as chair, boat, or twist-boat forms. Conformational analysis, using methods like molecular mechanics (MM) or molecular dynamics (MD) simulations, is essential to identify the most stable conformers and the energy barriers between them. nih.gov
Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, providing a detailed step-by-step picture of how reactants are converted into products. rsc.org For the synthesis of this compound, this involves calculating the structures and energies of all reactants, intermediates, transition states, and products. researchgate.net
For example, in a potential synthetic route involving an intramolecular cyclization, DFT calculations can be used to locate the transition state for the ring-forming step. mdpi.commdpi.com The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which reaction conditions are most likely to be successful. nih.gov This approach can also explain observed regioselectivity or stereoselectivity in the synthesis of derivatives. youtube.com
In Silico Design Approaches for Novel this compound Derivatives
In silico (computer-based) design is a modern approach to discovering new molecules with enhanced or specific properties. dovepress.com Starting with the core structure of this compound, new derivatives can be designed by computationally introducing various functional groups at different positions on the molecule. nih.gov
The goal is often to establish a Structure-Activity Relationship (SAR), where the effect of each structural modification on a desired property (e.g., binding affinity to a biological target) is systematically evaluated. nih.govnih.gov Computational techniques like molecular docking can predict how these newly designed derivatives might bind to the active site of a protein. The docking software calculates a "docking score," which estimates the binding affinity, and provides a visual model of the binding pose. nih.gov
By screening a virtual library of hundreds or thousands of potential derivatives, researchers can prioritize the most promising candidates for actual chemical synthesis and experimental testing. This in silico pre-screening significantly accelerates the discovery process by focusing laboratory efforts on compounds with the highest probability of success. researchgate.net
Biological and Biomedical Research Perspectives of Dihydroindolone Scaffolds with Hydroxyl Substitutions
Structure-Activity Relationship (SAR) Studies in Hydroxylated Indole (B1671886) and Indolone Systems
The biological activity of indole and indolone derivatives is significantly influenced by the presence and position of hydroxyl groups and other substituents on the core structure. researchgate.net Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular features that govern the therapeutic potential of these compounds.
The indole nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. mdpi.com The incorporation of different substituents on the indole ring can dramatically alter the biological activity of these compounds. researchgate.net For instance, in a series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives, the introduction of halogen substituents such as iodine, chlorine, or bromine at the 5-position of both the 3-hydroxy-2-oxindole and indole rings was found to be critical for potent antifungal activity. mdpi.com
In antiviral research, SAR studies of 3-substituted-3-hydroxy-2-oxindole derivatives revealed that the nature of the substituent at the C3 position of the isatin (B1672199) core greatly influences anti-potato virus Y (PVY) activity. Specifically, acetone (B3395972) was found to be more conducive for enhancing antiviral activity than pentanone. mdpi.com Furthermore, the position of a methoxy (B1213986) group on a benzene (B151609) ring substituent also played a role, with a para-substituted methoxy group leading to higher antiviral activity compared to ortho or meta positions.
Biological Evaluation of Related Indole and Dihydroindolone Derivatives
The therapeutic potential of hydroxylated indole and dihydroindolone derivatives has been explored across various biological assays, with significant findings in the realms of antimicrobial and antineoplastic activities.
Antimicrobial Activity Studies
The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and indole-based compounds have emerged as a promising class.
Hydroxylated indole derivatives have demonstrated notable antibacterial properties. For example, 7-hydroxyindole (B18039) has been identified as an agent with activity against extensively drug-resistant Acinetobacter baumannii (XDRAB), exhibiting a minimum inhibitory concentration (MIC) of 512 µg/mL. nih.gov While this MIC is moderate, 7-hydroxyindole was also shown to effectively inhibit biofilm formation at sub-MIC levels. nih.gov
A broader study on various indole derivatives revealed a wide spectrum of antibacterial activity. nih.gov Compounds were tested against several bacterial strains, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. The MIC values for these compounds ranged from 3.125 to 50 µg/mL. nih.gov Notably, certain indole-thiadiazole and indole-triazole derivatives showed excellent activity against MRSA. nih.gov The presence of a chloro substituent was found to be beneficial for activity, as was hydroxyl and methoxy substitution. nih.gov
Interactive Table: Antibacterial Activity of Indole Derivatives
| Compound Type | Bacterium | MIC (µg/mL) |
|---|---|---|
| Indole-thiadiazole (2c) | Bacillus subtilis | 3.125 |
| Indole-triazole (3c) | Bacillus subtilis | 3.125 |
| Indole-thiadiazole (2c) | MRSA | - |
| Indole-triazole (3d) | MRSA | - |
| 7-Hydroxyindole | A. baumannii | 512 |
Data sourced from multiple studies. nih.govnih.govznaturforsch.com
The antifungal potential of hydroxylated indole derivatives is also well-documented. In a study of 3-indolyl-3-hydroxy oxindole derivatives, several compounds exhibited significant activity against a panel of plant pathogenic fungi. mdpi.com One particularly potent compound, 3u, which contains iodine substituents, displayed an EC50 of 3.44 mg/L against Rhizoctonia solani, outperforming the commercial fungicides carvacrol (B1668589) and phenazine-1-carboxylic acid. mdpi.com
Another investigation of various indole derivatives showed good to excellent antifungal activity against Candida albicans and Candida krusei, with MIC values as low as 3.125 µg/mL for some of the most effective compounds. nih.gov
Interactive Table: Antifungal Activity of Indole Derivatives
| Compound Type | Fungus | MIC (µg/mL) | EC50 (mg/L) |
|---|---|---|---|
| Indole derivative (1b) | Candida albicans | 3.125 | - |
| Indole derivative (2b-d) | Candida albicans | 3.125 | - |
| Indole derivative (3b-d) | Candida albicans | 3.125 | - |
Antineoplastic Activity Research
The indole scaffold is a key component of many natural and synthetic compounds with anticancer properties.
Hydroxylated indole derivatives have been the focus of numerous studies evaluating their cytotoxic effects against various cancer cell lines. For instance, a series of thiazolyl-indole-2-carboxamide derivatives were tested against a panel of cancer cell lines. acs.org Compounds with a hydroxyl group at the 4-position of a phenyl substituent (compound 6e) demonstrated potent cytotoxicity with IC50 values ranging from 4.36 to 23.86 μM against several cell lines. acs.org
In another study, indole-curcumin derivatives were synthesized and evaluated for their anticancer activities. nih.gov A methoxy-substituted indole curcumin (B1669340) derivative showed potent activity with IC50 values of 12 μM against Hep-2 (laryngeal cancer), 15 μM against A549 (lung cancer), and 4 μM against HeLa (cervical cancer) cells. nih.gov
Furthermore, a series of indole-tetrazole coupled aromatic amides exhibited significant anticancer activity, with IC50 values ranging from 3.5 to 8.7 μM against MCF-7 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer) cell lines. nih.gov
Interactive Table: Antineoplastic Activity of Indole Derivatives
| Compound Type | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Thiazolyl-indole-2-carboxamide (6e) | HCT-116 (Colon) | 4.36 |
| Thiazolyl-indole-2-carboxamide (6e) | MCF-7 (Breast) | 10.25 |
| Thiazolyl-indole-2-carboxamide (6e) | A549 (Lung) | 23.86 |
| Methoxy-substituted indole curcumin | Hep-2 (Laryngeal) | 12 |
| Methoxy-substituted indole curcumin | A549 (Lung) | 15 |
| Methoxy-substituted indole curcumin | HeLa (Cervical) | 4 |
| Indole-tetrazole amide (7) | MCF-7 (Breast) | 3.5 |
| Indole-tetrazole amide (8) | A549 (Lung) | 8.7 |
Data sourced from multiple studies. acs.orgnih.gov
Mechanistic Studies on Specific Cellular Targets (e.g., DNA Gyrase Inhibition)
The investigation into the precise mechanisms by which dihydroindolone scaffolds and related indole derivatives exert their biological effects has identified several key cellular targets. Among the most significant is DNA gyrase, a type IIA topoisomerase essential for bacterial survival, making it a validated target for the development of new antibiotics. nih.gov While direct mechanistic studies on 6-Hydroxy-3,6-dihydro-5H-indol-5-one are not extensively documented in publicly available research, the broader class of indole derivatives has been a subject of significant investigation for their gyrase inhibition properties.
DNA gyrase functions by introducing negative supercoils into DNA, a process that requires ATP hydrolysis. nih.gov Inhibition of this ATPase activity blocks the supercoiling process, leading to alterations in DNA topology that ultimately inhibit cell division. nih.gov Studies on various indole derivatives have shown that they can act as ATP competitive inhibitors of DNA gyrase. nih.gov For instance, molecular docking studies have elucidated the binding modes of novel dipeptide derivatives containing indole-3-carboxylic acid conjugates with DNA gyrase. These studies revealed key interactions, such as π–π stacking between the indole's benzene moiety and DNA nucleotides like adenine, as well as hydrogen bonding with crucial amino acid residues within the enzyme's active site, including Lys441 and Asp461. nih.gov
The mechanism of action for many gyrase inhibitors involves stabilizing the gyrase-DNA cleavage complex, which leads to double-stranded DNA breaks and triggers the SOS response pathway, ultimately causing cell death. nih.gov However, some newer classes of inhibitors, such as certain gallate derivatives, inhibit the ATPase activity without causing these DNA breaks. nih.gov The structural versatility of the indole scaffold allows for modifications that can enhance potency and specificity for DNA gyrase over other related enzymes like topoisomerase IV. nih.govnih.gov This targeted approach is crucial for developing effective antibacterial agents with potentially reduced cross-resistance to existing antibiotics like fluoroquinolones and aminocoumarins. nih.gov
Antiviral Activity Assessments (e.g., Anti-HIV-1, Anti-RSV)
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant antiviral activity. frontiersin.org This has prompted extensive research into its derivatives, including dihydroindolones, for activity against a range of viruses, notably Human Immunodeficiency Virus 1 (HIV-1) and Respiratory Syncytial Virus (RSV).
Anti-HIV-1 Activity: Indole derivatives have been developed to target various stages of the HIV-1 replication cycle. nih.gov For example, some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), while others inhibit the viral protease or integrase enzymes. frontiersin.orgnih.gov A 5,6-dihydroxyindole (B162784) carboxamide derivative has demonstrated potent anti-HIV-1 integrase activity with an IC₅₀ value of 1.4 μM. frontiersin.org While research on this compound is limited, related heterocyclic systems have shown promise. For instance, annulated analogues such as 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones have been synthesized and found to be active against HIV-1. nih.gov
Anti-RSV Activity: RSV is a primary cause of lower respiratory tract infections, particularly in young children, and effective treatments remain a high priority. nih.gov Research has identified new classes of indole derivatives as potent RSV fusion inhibitors. nih.gov These compounds prevent the virus from fusing with host cells, an early and critical step in the infection process. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that specific substitutions on the indole scaffold are crucial for anti-RSV activity. For example, a 5-chloro substitution combined with a sulfonyl side chain was found to be vital for potency. nih.gov Further optimization led to the development of a cyclic sulfone indole derivative with an EC₅₀ of 2 nM against RSV. nih.gov Another compound, NMSO3, a sulfated sialyl lipid, also showed potent activity against RSV by inhibiting both the binding of the virus to cells and its penetration into them. nih.gov
Additionally, dihydroindolone derivatives have been investigated for broader antiviral applications. One study tested 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide and its derivatives, which demonstrated inhibitory activity against influenza A (including H1N1, H3N2, and H5N1 strains) and influenza B viruses. nih.gov These findings underscore the potential of the dihydroindolone scaffold in the development of novel antiviral agents.
Antileishmanial Activity Investigations
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health problem for which current therapies are often limited by toxicity and emerging resistance. researchgate.netnih.gov This has spurred the search for new therapeutic agents, with natural and synthetic heterocyclic compounds, including indole and indazole derivatives, emerging as promising candidates.
Indole alkaloids isolated from plants have shown potent antileishmanial activity. nih.gov For example, a bioassay-guided fractionation of an extract from Peschiera australis identified the indole alkaloid coronaridine (B1218666) as a major active compound. Coronaridine demonstrated significant activity, inhibiting the growth of both the promastigote (insect stage) and amastigote (intracellular stage) forms of Leishmania amazonensis. nih.gov Mechanistic studies using transmission electron microscopy revealed that treatment with coronaridine caused pronounced alterations in the parasite's mitochondria. nih.gov
Similarly, indazole derivatives have been systematically evaluated for their antileishmanial properties. A study of twenty 2-benzyl-5-nitroindazolin-3-one derivatives against L. amazonensis found several compounds with high potency and selectivity. nih.gov Eight of the tested compounds exhibited an IC₅₀ of less than 1 µM against promastigotes. nih.gov Notably, four derivatives were as active as the standard drug Amphotericin B against intracellular amastigotes. The most promising compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, had an IC₅₀ of 0.46 µM against amastigotes and a high selectivity index of 875. nih.gov Structure-activity relationship analysis indicated that hydrophilic fragments substituted at position 1 of the indazole ring were key to improving the selectivity profile. nih.gov These findings highlight the potential of indole and indazole scaffolds as starting points for the development of new, safer, and more effective antileishmanial drugs.
Other Pharmacological Activities of Indole, Indazole, and Pyrrolopyridine Derivatives
The structural versatility of indole, indazole, and pyrrolopyridine cores has led to their exploration in a wide array of pharmacological contexts beyond the specific activities previously detailed. These scaffolds are recognized for their ability to interact with diverse biological targets, making them foundational in modern drug discovery. mdpi.comnrfhh.com
Indole Derivatives: The indole moiety is a cornerstone in medicinal chemistry, present in drugs with a vast range of applications. nih.govresearchgate.net Beyond their established roles, indole derivatives have demonstrated significant potential as:
Anticancer Agents: They can target various biological pathways in cancer cells, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases (HDAC). mdpi.com
Anti-inflammatory Agents: Indomethacin, an indole-containing non-steroidal anti-inflammatory drug (NSAID), is a classic example. mdpi.com Newer derivatives have been shown to modulate key inflammatory pathways like NF-κB and COX-2. mdpi.com
Antimicrobial and Antifungal Agents: The indole scaffold is a key building block for developing agents to combat various pathogens. nrfhh.comjetir.org
Antioxidants: Certain indole derivatives exhibit potent antioxidant activity, capable of scavenging free radicals. mdpi.comnih.gov
Neuroprotective Agents: Their structural similarity to essential biomolecules like serotonin (B10506) and melatonin (B1676174) suggests their potential in treating neurodegenerative diseases. mdpi.comnih.gov
Indazole Derivatives: Indazole-containing compounds, while less common in nature, have been synthesized to create a multitude of bioactive molecules. nih.gov Their pharmacological profile includes:
Anticancer and Antimicrobial Properties: Extensively studied for these effects. nih.govbenthamdirect.comingentaconnect.com
Cardiovascular Effects: Some derivatives exhibit anti-platelet aggregatory and vasorelaxant activity through the release of nitric oxide (NO). nih.govsci-hub.se
Anti-inflammatory and Neurodegenerative Disease Treatment: Recent research has focused on developing indazoles for inflammatory disorders and neurodegenerative conditions. benthamdirect.comingentaconnect.comsci-hub.se
Other Activities: Novel applications include the development of male contraceptives and treatments for osteoporosis. nih.govbenthamdirect.com
Pyrrolopyridine Derivatives: Also known as azaindoles, these compounds often mimic the purine (B94841) ring of ATP, making them effective kinase inhibitors. nih.govnih.gov Their activities include:
Anticancer Therapy: This is the most prominent application, with vemurafenib, a BRAF kinase inhibitor used for melanoma, being a key example. nih.govmdpi.com Many pyrrolopyridine derivatives are designed to inhibit kinases involved in cell proliferation and survival. nih.gov
Anti-inflammatory Activity: By inhibiting matrix metalloproteinases (MMPs), some derivatives show potential for treating conditions like arthritis. nih.gov
Antimicrobial Activity: Derivatives have shown activity against resistant bacterial strains, such as E. coli. nih.gov
Serotonin Receptor Agonists: Certain tetrahydropyridinylpyrrolopyridines act as agonists for serotonin 5-HT₁ and/or 5-HT₂ receptors, indicating potential applications in neuroscience. wikipedia.org
Interactive Table: Pharmacological Activities of Heterocyclic Scaffolds Use the filter to explore the diverse activities of each compound class.
Scaffold Pharmacological Activity Example/Target Reference Indole Anticancer Tubulin, Protein Kinases, HDAC nih.gov Indole Anti-inflammatory COX-2, NF-κB nih.gov Indole Antiviral (Anti-HIV, Anti-RSV) Reverse Transcriptase, Integrase, Fusion Proteins [19, 25] Indole Antileishmanial Parasite Mitochondria nih.gov Indazole Anticancer Various cellular targets [2, 10] Indazole Anti-inflammatory 5-lipoxygenase (5-LOX) nih.gov Indazole Vasorelaxant NO release, sGC activation [2, 5] Indazole Antileishmanial Intracellular amastigotes nih.gov Pyrrolopyridine Anticancer Kinase Inhibitor (e.g., BRAF) [9, 12] Pyrrolopyridine Anti-inflammatory Matrix metalloproteinases (MMPs) nih.gov Pyrrolopyridine Serotonin Receptor Agonist 5-HT1 / 5-HT2 Receptors mdpi.com
Compound Index
Compound Name Class/Scaffold This compound Dihydroindolone Indomethacin Indole Derivative Coronaridine Indole Alkaloid 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate Indazole Derivative Vemurafenib Pyrrolopyridine Derivative 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide Dihydroindolone Derivative 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones Thiazolopyrimidine Serotonin Indole Biomolecule Melatonin Indole Biomolecule Ciprofloxacin Fluoroquinolone Novobiocin Aminocoumarin Amphotericin B Polyene Antifungal
Future Directions and Emerging Research Avenues
Development of Innovative and Sustainable Synthetic Routes for Hydroxylated Dihydroindolones
The future synthesis of 6-Hydroxy-3,6-dihydro-5H-indol-5-one and similar structures will increasingly focus on green and sustainable methodologies. These approaches aim to improve efficiency, reduce waste, and utilize environmentally benign reagents and conditions. researchgate.net Key areas of development include catalyst-free reactions, multicomponent reactions (MCRs), and the use of alternative energy sources.
Catalyst-Free Synthesis: Recent research has demonstrated the feasibility of synthesizing 6-hydroxy indoles without the need for a catalyst. acs.orgresearchgate.net One such method involves the condensation of carboxymethyl cyclohexadienones with various primary amines in toluene (B28343) at room temperature. acs.org This approach is operationally simple and offers good to excellent yields (66%-92%). acs.orgresearchgate.net The development of similar catalyst-free domino reactions, starting from readily available materials, presents a practical and efficient pathway to hydroxylated dihydroindolones. rsc.org
Green Chemistry Approaches: The principles of green chemistry are becoming central to modern organic synthesis. tandfonline.com For indole-based scaffolds, this includes the use of:
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. tandfonline.comtandfonline.com
Benign Solvents: Replacing hazardous solvents with greener alternatives like ethanol (B145695) or water is a key goal. rsc.org Ethanol, for example, has been used successfully as a solvent for the multicomponent synthesis of indole (B1671886) derivatives. rsc.org
Sustainable Catalysts: When catalysts are necessary, the focus is shifting towards inexpensive, non-toxic, and reusable options. researchgate.net
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. rsc.orgacs.org Designing a one-pot MCR for this compound could streamline its synthesis, reduce purification steps, and minimize solvent waste. acs.org An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the synthesis of the indole core under mild conditions without a metal catalyst. rsc.org
A comparative look at these emerging synthetic strategies is presented below.
| Synthetic Strategy | Key Advantages | Potential Application to Dihydroindolones | Reference(s) |
| Catalyst-Free Synthesis | Operational simplicity, avoids catalyst toxicity and cost, easier purification. | Condensation reactions of cyclohexadienone precursors with amines. | acs.org, researchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. | Accelerating cyclization and condensation steps in the synthesis pathway. | tandfonline.com, tandfonline.com |
| Sustainable Multicomponent Reactions | High atom economy, reduced waste, operational simplicity, formation of complex molecules in one pot. | Combining aniline, glyoxal, and other simple precursors in a benign solvent like ethanol. | rsc.org, acs.org |
Future research will likely focus on combining these strategies to create highly optimized, scalable, and environmentally responsible methods for producing this compound and its derivatives.
Exploration of Diverse Biological Applications Beyond Current Research Scope
While the full biological profile of this compound is still under investigation, the broader family of indole derivatives exhibits a vast range of pharmacological activities, suggesting numerous avenues for future exploration. nih.gov Research can extend beyond currently understood applications to novel therapeutic targets.
Oncology: The indole scaffold is a component of many anticancer agents. nih.gov Future research could investigate the potential of this compound and its analogs to target novel cancer pathways:
Inosine Monophosphate Dehydrogenase (IMPDH): As this enzyme is crucial for rapidly dividing cells, its inhibition is a promising cancer treatment strategy. nih.gov
Hypoxia-Inducible Factor-1α (HIF-1α): Targeting HIF-1α can disrupt tumor adaptation to low-oxygen environments, thereby inhibiting tumor growth and metastasis. nih.gov
Estrogen Receptors (ERα): For hormone-dependent cancers, novel indole-based ERα modulators could offer new therapeutic options. nih.gov
Neurodegenerative and Psychiatric Disorders: The prevalence of the indole core in neuroactive compounds suggests its potential for treating complex neurological conditions.
Non-Dopaminergic Targets in Parkinson's Disease: Research is moving beyond traditional dopamine (B1211576) D2/D3 receptor targets to explore other neurotransmitter systems like glutamate (B1630785), adenosine (B11128), and serotonin (B10506), which are also affected in Parkinson's disease. nih.gov Hydroxylated indolones could be screened for activity against these alternative targets.
Novel Targets in Schizophrenia: The development of third-generation antipsychotics has expanded therapeutic targets beyond dopamine receptors to include various serotonin (5-HT) receptors (e.g., 5-HT1A, 5-HT2A) and glutamate receptors. nih.govresearchgate.net The structural similarity of the indol-5-one (B1259809) core to serotonin could make it a candidate for modulating these systems. nih.gov
Neuroinflammation: Indole alkaloids have been shown to possess anti-inflammatory and neuroprotective properties by inhibiting pathways like NF-κB in microglia, the brain's immune cells. mdpi.com This suggests a potential role for this compound in mitigating the neuroinflammatory processes that drive neurodegenerative diseases. mdpi.com
Other Potential Therapeutic Areas:
Gastrointestinal Motility: Certain hydroxyindole metabolites can stimulate intestinal contractility by acting on L-type calcium channels, suggesting a potential therapeutic application for disorders like constipation. tandfonline.com
Anti-inflammatory Agents: Beyond neuroinflammation, indole derivatives like Indomethacin are well-known nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov New derivatives could be developed as modulators of key inflammatory pathways such as COX-2 and NF-κB for treating conditions like rheumatoid arthritis. nih.gov
| Potential Therapeutic Area | Specific Target/Mechanism | Rationale for Exploration | Reference(s) |
| Oncology | IMPDH, HIF-1α, ERα | Indole is a common scaffold in anticancer drugs; these targets are crucial for tumor growth and survival. | nih.gov |
| Parkinson's Disease | Non-dopaminergic systems (e.g., glutamate, adenosine receptors) | Need for treatments that address symptoms not managed by dopamine-focused therapies. | nih.gov |
| Schizophrenia | Serotonin (5-HT) and glutamate receptors | Third-generation antipsychotics show efficacy via these non-traditional targets, with potentially fewer side effects. | nih.gov, researchgate.net |
| Neuroinflammation | NF-κB signaling pathway in microglia | Chronic inflammation is a key factor in neurodegeneration; indole alkaloids show promise in this area. | mdpi.com |
| Gastrointestinal Disorders | L-type calcium channels | Gut microbiota-derived hydroxyindoles can modulate intestinal motility. | tandfonline.com |
Integration of Advanced Computational Methods for Rational Drug Design and Mechanistic Insights
Computational chemistry offers powerful tools to accelerate the drug discovery process and deepen the understanding of chemical reactivity. nih.govyoutube.com The application of these methods to this compound can guide synthesis, predict biological activity, and elucidate reaction mechanisms.
Rational Drug Design and Molecular Docking: Rational drug design begins with knowledge of a biological target's three-dimensional structure to design molecules that can bind to it with high affinity and specificity. youtube.comslideshare.net
Target Identification and Binding Mode Analysis: For the potential therapeutic targets identified in the previous section (e.g., IMPDH, 5-HT receptors, NF-κB), molecular docking simulations can predict whether this compound or its designed analogs can fit into the active site of the target protein. nih.govacs.org These studies provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex and can predict binding affinity. acs.org
Virtual Screening and Lead Optimization: Large virtual libraries of indol-5-one derivatives can be rapidly screened against a target protein to identify the most promising candidates. youtube.com The results can then guide the chemical synthesis of a smaller, more focused set of compounds, saving time and resources. nih.gov
Mechanistic Insights via DFT: Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.net
Elucidating Reaction Pathways: For the novel synthetic routes proposed for this compound, DFT calculations can be used to map out the entire reaction mechanism. This includes identifying transition states, calculating activation energies, and confirming the most likely pathway. researchgate.netacs.org This understanding is crucial for optimizing reaction conditions (e.g., temperature, catalyst choice) to improve yields and selectivity. nih.gov
Understanding Electronic Properties: DFT can reveal how the electronic properties of the indole framework influence its reactivity. nih.gov For instance, it can explain how different substituents on the indole ring might facilitate or hinder a particular synthetic transformation, enabling a more rational approach to substrate design. nih.gov
The synergy between these computational approaches and experimental work represents a powerful paradigm for modern chemical and pharmaceutical research. nih.gov
| Computational Method | Application Area | Specific Goal for this compound | Reference(s) |
| Molecular Docking | Rational Drug Design | Predict binding affinity and mode to targets like NF-κB, IMPDH, or serotonin receptors. | nih.gov, acs.org |
| Virtual Screening | Lead Discovery | Identify novel, high-potential derivatives from a virtual library for synthesis and testing. | youtube.com |
| Density Functional Theory (DFT) | Mechanistic Studies | Elucidate transition states and reaction pathways for new sustainable synthetic routes. | researchgate.net, acs.org |
| DFT and Hammett Analysis | Reaction Optimization | Understand how substituents on the indole ring electronically influence reaction efficiency to guide substrate choice. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
